molecular formula C8H4Br2N2O B13123130 2,6-Dibromoquinazolin-8-ol

2,6-Dibromoquinazolin-8-ol

Cat. No.: B13123130
M. Wt: 303.94 g/mol
InChI Key: YFMVCCZEUDWORL-UHFFFAOYSA-N
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Description

2,6-Dibromoquinazolin-8-ol is a derivative of quinazoline, a heterocyclic aromatic organic compound Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dibromoquinazolin-8-ol typically involves the bromination of quinazolin-8-ol. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an organic solvent like chloroform or dichloromethane at room temperature or slightly elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods such as continuous flow bromination or the use of bromine gas in a controlled environment. These methods ensure higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2,6-Dibromoquinazolin-8-ol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form quinazoline N-oxides.

    Reduction Reactions: The bromine atoms can be reduced to form the corresponding quinazoline derivatives without bromine.

Common Reagents and Conditions:

    Substitution: Reagents like sodium amide, thiourea, or sodium alkoxide in solvents such as ethanol or dimethylformamide (DMF).

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like zinc dust or sodium borohydride in the presence of a suitable solvent.

Major Products:

  • Substitution reactions yield various substituted quinazoline derivatives.
  • Oxidation reactions produce quinazoline N-oxides.
  • Reduction reactions result in de-brominated quinazoline compounds.

Mechanism of Action

The mechanism of action of 2,6-Dibromoquinazolin-8-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms enhance its binding affinity and specificity towards these targets. For example, it may inhibit the activity of certain enzymes by forming strong interactions with the active site residues, leading to the disruption of normal cellular processes .

Comparison with Similar Compounds

    2,4-Dibromoquinazoline: Another brominated quinazoline derivative with similar chemical properties.

    2,6-Dichloroquinazolin-8-ol: A chlorinated analogue with different reactivity and biological activity.

    Quinazolin-8-ol: The parent compound without bromine substitution.

Uniqueness: 2,6-Dibromoquinazolin-8-ol is unique due to the presence of bromine atoms at specific positions, which significantly alters its chemical reactivity and biological activity compared to its analogues. This makes it a valuable compound for the development of new therapeutic agents and industrial applications .

Properties

Molecular Formula

C8H4Br2N2O

Molecular Weight

303.94 g/mol

IUPAC Name

2,6-dibromoquinazolin-8-ol

InChI

InChI=1S/C8H4Br2N2O/c9-5-1-4-3-11-8(10)12-7(4)6(13)2-5/h1-3,13H

InChI Key

YFMVCCZEUDWORL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=NC(=NC=C21)Br)O)Br

Origin of Product

United States

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